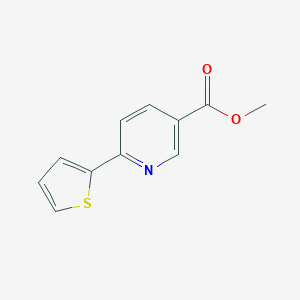

Methyl 6-thien-2-ylnicotinate

Descripción general

Descripción

"Methyl 6-thien-2-ylnicotinate" pertains to a class of organic compounds known for their heterocyclic structure comprising a thiophene ring fused to a pyridine derivative. These compounds are of interest due to their diverse chemical properties and potential applications in pharmaceuticals, agrochemicals, and organic electronics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, palladium-catalyzed cross-couplings, or photochemical reactions. For example, a protocol for synthesizing thieno[2,3-c]xanthen-6-ones through photoirradiation of chromenones represents a green and clean synthetic route, highlighting the importance of innovative methods in synthesizing complex heterocycles (Jindal et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, is crucial for confirming the structure of synthesized compounds. Techniques such as FTIR, NMR, and X-ray crystallography provide detailed insights into the molecular structure, as seen in the study of thieno[2,3-c]xanthen-6-ones, where spectroscopic methods and single-crystal X-ray crystallographic studies were utilized (Jindal et al., 2014).

Safety And Hazards

The safety and hazards of Methyl 6-thien-2-ylnicotinate are not directly available. However, a related compound, 6-methylnicotine, has been found to cause skin and eye irritation, and may cause respiratory irritation7.

Direcciones Futuras

The future directions of Methyl 6-thien-2-ylnicotinate are not directly available. However, there is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD8.

Propiedades

IUPAC Name |

methyl 6-thiophen-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGLIAOLXVLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591442 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-thien-2-ylnicotinate | |

CAS RN |

179408-53-8 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)